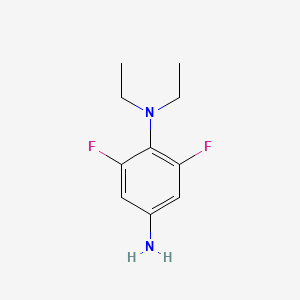
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine is an organic compound with the molecular formula C10H14F2N2 It is a derivative of benzene, featuring two fluorine atoms and two ethyl groups attached to the nitrogen atoms of the diamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine typically involves the reaction of 2,6-difluoroaniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反応の分析
Types of Reactions
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
科学的研究の応用
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
類似化合物との比較
Similar Compounds
N1,N1-diethyl-1-furan-2-yl-ethane-1,2-diamine: This compound has a similar structure but features a furan ring instead of a benzene ring.
N1,N1-dimethyl-2,6-difluorobenzene-1,4-diamine: This compound differs by having methyl groups instead of ethyl groups attached to the nitrogen atoms.
Uniqueness
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine is unique due to the presence of both fluorine atoms and ethyl groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H14F2N2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
1-N,1-N-diethyl-2,6-difluorobenzene-1,4-diamine |
InChI |
InChI=1S/C10H14F2N2/c1-3-14(4-2)10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 |
InChIキー |
UZYLGKPKQKMIGS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















